molecular formula C12H16O2 B12124864 2-Phenylhexanoic acid CAS No. 24716-09-4

2-Phenylhexanoic acid

Katalognummer: B12124864
CAS-Nummer: 24716-09-4
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: PGIOANNVJQQCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylhexanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid with a phenyl group attached to the second carbon of a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C6H11COClAlCl3C6H5C6H11COOH\text{C}_6\text{H}_6 + \text{C}_6\text{H}_{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_6\text{H}_{11}\text{COOH} C6​H6​+C6​H11​COClAlCl3​​C6​H5​C6​H11​COOH

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with hexanoic acid chloride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation or Grignard reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylhexanoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Phenylhexanoic acid derivatives.

    Reduction: 2-Phenylhexanol.

    Substitution: Nitro- or sulfonyl-phenylhexanoic acids.

Wissenschaftliche Forschungsanwendungen

2-Phenylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Phenylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Phenylhexanoic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Similar structure but with a shorter carbon chain.

    Phenylpropanoic acid: Similar structure with a three-carbon chain.

    Phenylbutanoic acid: Similar structure with a four-carbon chain.

These compounds share some chemical properties but differ in their chain length and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and properties.

Eigenschaften

CAS-Nummer

24716-09-4

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

2-phenylhexanoic acid

InChI

InChI=1S/C12H16O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)

InChI-Schlüssel

PGIOANNVJQQCDT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.